1-Acetylisatin

Catalog No.
S562417
CAS No.
574-17-4
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetylisatin

CAS Number

574-17-4

Product Name

1-Acetylisatin

IUPAC Name

1-acetylindole-2,3-dione

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5H,1H3

InChI Key

LPGDEHBASRKTDG-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C(=O)C1=O

Synonyms

1-acetylisatin

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=O)C1=O

Chemical Properties and Availability

Potential Biological Activities

Research suggests that 1-acetylisatin may possess various biological activities, although further investigation is needed to fully understand its potential applications. Here are some areas of exploration:

  • Antimicrobial activity: Studies indicate that 1-acetylisatin exhibits antibacterial and antifungal properties against various pathogens [, ]. However, more research is required to determine its efficacy and potential mechanisms of action.
  • Antioxidant activity: 1-Acetylisatin has been shown to possess antioxidant properties, potentially offering protection against oxidative stress and related diseases []. However, further studies are needed to understand its specific effects and potential therapeutic applications.
  • Enzyme inhibition: Research suggests that 1-acetylisatin may act as an inhibitor for certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission []. This finding warrants further investigation to understand its potential implications for neurological disorders.

Research Challenges and Future Directions

Despite the initial findings suggesting potential biological activities, 1-acetylisatin research is still in its early stages. Further studies are needed to:

  • Investigate the mechanisms of action: Understanding how 1-acetylisatin exerts its potential biological effects is crucial for evaluating its therapeutic potential and developing targeted applications.
  • Evaluate in vivo efficacy: Most existing research has been conducted in vitro (in laboratory settings). Studies using animal models are necessary to assess the effectiveness and safety of 1-acetylisatin in living organisms.
  • Address potential toxicity: Comprehensive toxicity studies are essential to determine the safety profile of 1-acetylisatin before considering it for any potential therapeutic applications.

1-Acetylisatin is an organic compound characterized by the molecular formula C10H7NO3C_{10}H_{7}NO_{3}. It is an N-acetyl derivative of isatin, which itself is a well-known compound in the field of organic chemistry. Structurally, 1-acetylisatin consists of an indole ring fused with a diketone functionality, making it a member of the larger group of indole derivatives. The compound features a carbonyl group attached to the nitrogen atom of the isatin structure, enhancing its reactivity and biological activity compared to isatin alone .

, particularly those involving its diketone structure. Notable reactions include:

  • Photoinduced Reactions: 1-Acetylisatin can undergo photoinduced reactions with phenylacetylenes, leading to the formation of 3-methylene-2-indolones. These reactions typically yield products in high efficiency (80-90% yields) and are significant for synthetic applications .
  • Paterno–Büchi Reaction: This compound can also participate in [2+2] cycloadditions with enol ethers under ultraviolet light, showcasing its ability to form new carbon-carbon bonds through photochemical processes .
  • Hydrogen Atom Abstraction: The triplet state of 1-acetylisatin can abstract hydrogen atoms from various aldehydes, demonstrating its potential as a reactive intermediate in organic synthesis .

1-Acetylisatin exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have indicated that 1-acetylisatin and its derivatives possess antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics.
  • Anticancer Activity: Research suggests that this compound can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .
  • Enzyme Inhibition: It has been observed that 1-acetylisatin can act as an inhibitor for specific enzymes, which may be beneficial in therapeutic applications targeting metabolic pathways.

Several methods exist for synthesizing 1-acetylisatin:

  • Direct Acetylation of Isatin: The most straightforward method involves the acetylation of isatin using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method yields 1-acetylisatin efficiently under mild conditions.
  • Reactions with Amines: Another synthetic route involves reacting isatin with primary alkylamines to form N-alkylisatins, which can then be acetylated to produce 1-acetylisatin .

1-Acetylisatin has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new drugs targeting infections and cancer.
  • Synthetic Chemistry: As a versatile intermediate, it is used in various organic synthesis pathways to create more complex molecules.
  • Material Science: Its unique properties may find applications in developing novel materials with specific electronic or optical characteristics.

Interaction studies involving 1-acetylisatin often focus on its reactivity with biological molecules and other chemical species:

  • Protein Interactions: Investigations into how 1-acetylisatin interacts with proteins could provide insights into its mechanism of action as an enzyme inhibitor or antimicrobial agent.
  • Drug Compatibility: Studies assessing how this compound interacts with existing pharmaceuticals can help determine its viability as a co-treatment option or as part of combination therapies.

Several compounds share structural similarities with 1-acetylisatin. Here are some noteworthy comparisons:

Compound NameStructure/CharacteristicsUnique Features
IsatinParent compound; lacks acetyl groupServes as a precursor for various derivatives
N-MethylisatinMethylated derivative of isatinExhibits different biological activities
BenzoylisatinContains a benzoyl group instead of an acetylShows distinct reactivity patterns
5-FluoroisatinHalogenated derivativeEnhanced activity against certain pathogens

Each of these compounds possesses unique properties and reactivities that distinguish them from 1-acetylisatin while maintaining some functional similarities due to their shared structural elements.

XLogP3

0.4

UNII

V5O1T1H718

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

574-17-4

Wikipedia

N-acetylisatin

Dates

Modify: 2023-08-15

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